N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide
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Overview
Description
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a thioether linkage
Preparation Methods
The synthesis of N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common synthetic route involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with N,N-diethylacetamide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Thioether cleavage: The thioether linkage can be cleaved using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and trifluoromethyl groups play a crucial role.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The thioether linkage provides stability and resistance to metabolic degradation, prolonging the compound’s activity.
Comparison with Similar Compounds
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide can be compared with similar compounds such as:
N,N-diethyl-2-{[2-nitro-4-(methyl)phenyl]thio}acetamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N,N-diethyl-2-{[2-amino-4-(trifluoromethyl)phenyl]thio}acetamide:
N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl}acetamide: The thioether linkage is replaced by a sulfonyl group, affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-3-17(4-2)12(19)8-22-11-6-5-9(13(14,15)16)7-10(11)18(20)21/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYHEHWAPZABBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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